

TVB-3166 stability in cell culture media

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B2771998

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Technical Support Center: TVB-3166

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **TVB-3166** in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is **TVB-3166** and what is its mechanism of action?

TVB-3166 is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[3] By inhibiting FASN, **TVB-3166** disrupts lipid biosynthesis, which is crucial for tumor cell growth and survival.[4] This disruption leads to several downstream effects, including the alteration of cell membrane structure, specifically lipid rafts, and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β -catenin.[1][5][6][7] Ultimately, this can induce apoptosis (programmed cell death) in cancer cells.[1][6]

Q2: Is **TVB-3166** a reversible or irreversible inhibitor?

TVB-3166 is a reversible inhibitor of FASN.[1][3] This was demonstrated in a cell-based assay where after a 4-hour exposure to **TVB-3166**, its removal restored palmitate synthesis.[1]

Q3: What are the recommended concentrations of **TVB-3166** for in vitro experiments?

The effective concentration of **TVB-3166** can vary depending on the cell line and the experimental endpoint. However, dose-dependent effects are generally observed between 20 nM and 200 nM.[3][5] Studies have used concentrations ranging from 0.02 μ M to 2.0 μ M for assessing effects on signaling pathways and cell viability.[1] For specific applications, such as inhibiting S-acylation of viral proteins, concentrations up to 20 μ M have been used without impacting cell viability in certain cell lines.[8]

Q4: How long should I treat my cells with **TVB-3166**?

The duration of treatment with **TVB-3166** depends on the specific assay being performed. Effects on signaling pathways and protein phosphorylation can be observed after 48 to 96 hours of treatment.[1] For cell viability and apoptosis assays, treatment times can also range from 72 hours to several days.[1][9] Long-term growth inhibition studies have been conducted for up to 14 days.[10]

Q5: How should I prepare and store **TVB-3166** for cell culture use?

TVB-3166 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, a 10 mM stock solution can be prepared in DMSO.[11] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2] Stock solutions should be stored at -20°C or -80°C. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
No significant effect on cell viability or proliferation.	Cell line may be insensitive to FASN inhibition.	Check the FASN expression levels in your cell line. High FASN expression is often correlated with sensitivity. [5] Consider testing different breast cancer subtypes, as Luminal A subtypes have shown more sensitivity than Luminal B. [10]
Insufficient drug concentration or treatment duration.	Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay.	
Presence of exogenous lipids in the media.	Supplementing cell growth media with palmitate can rescue cells from TVB-3166-induced cell death. [1] Ensure your experimental design accounts for lipids present in the serum or media. Using charcoal-stripped serum may be an option. [10]	
High levels of unexpected cytotoxicity in control (untreated) cells.	DMSO concentration is too high.	Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically $\leq 0.1\%$). Run a vehicle control (media with the same concentration of DMSO as your treated samples).

Poor cell health prior to treatment.	Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.	
Inconsistent results between experiments.	Variability in cell seeding density.	Ensure consistent cell seeding density across all wells and experiments.
Instability of the compound in media over long incubation periods.	For long-term experiments (several days), consider replacing the media with freshly prepared TVB-3166 at regular intervals (e.g., every 2-3 days).	
Reversibility of the inhibitor.	Be mindful that TVB-3166 is a reversible inhibitor. ^[1] Washing the cells or changing the media without adding back the inhibitor will lead to the reversal of its effects.	

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of **TVB-3166** from various studies.

Assay Type	Target/Cell Line	IC ₅₀ Value	Reference
Biochemical Assay	FASN	42 nM	^[2] ^[3] ^[11]
Cellular Palmitate Synthesis	HeLa-Ohio cells	60 nM	^[1]
Cellular Palmitate Synthesis	General	81 nM	^[3] ^[11]
Cell Viability	CALU-6 (non-small-cell lung tumor)	100 nM	^[1] ^[11]

Experimental Protocols

General Protocol for a Cell Viability Assay Using TVB-3166

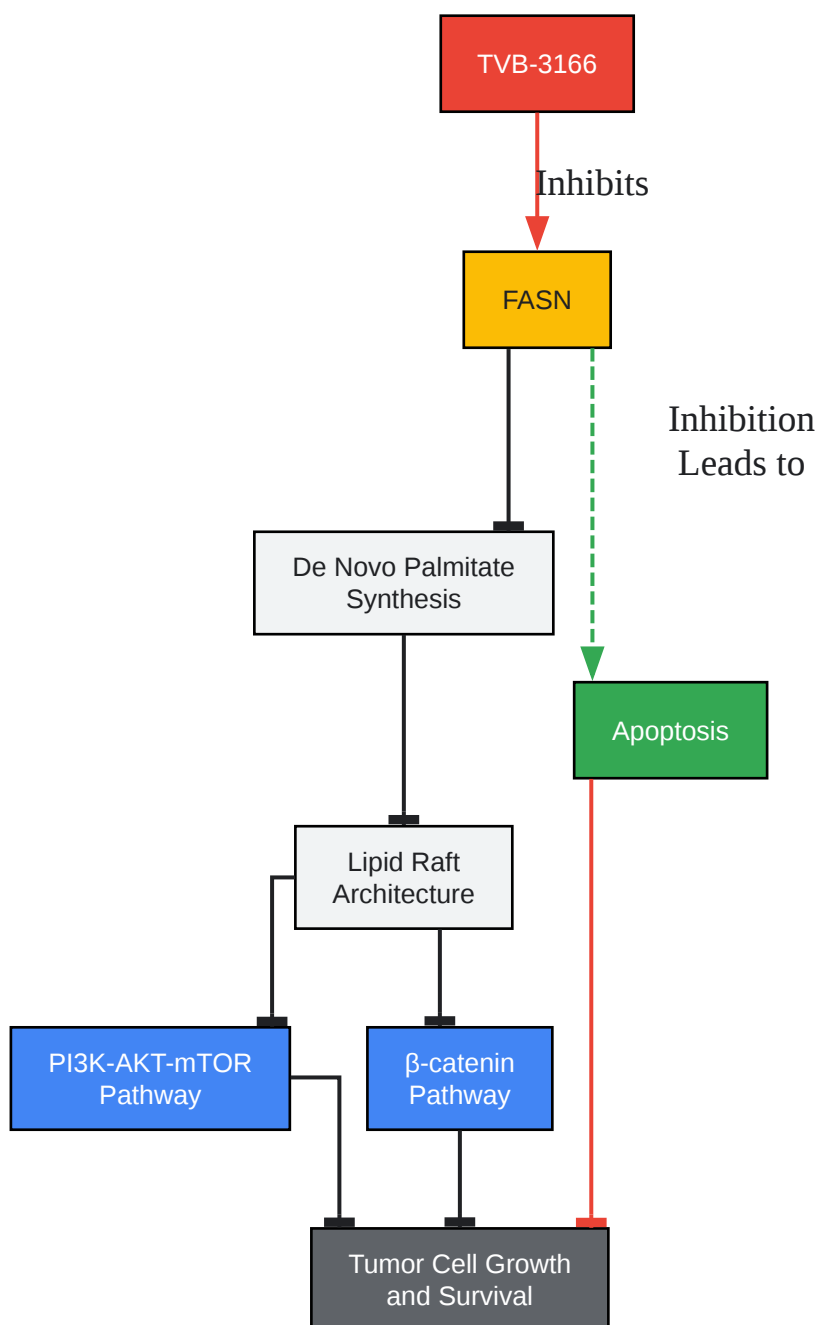
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

- Cell Seeding:
 - Culture cells of interest in their recommended growth medium.
 - Harvest cells that are in the logarithmic growth phase.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
 - Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[\[9\]](#)
- Compound Preparation and Treatment:
 - Prepare a stock solution of **TVB-3166** in DMSO (e.g., 10 mM).
 - On the day of treatment, serially dilute the **TVB-3166** stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
 - Carefully remove the old medium from the 96-well plate and add the medium containing the different concentrations of **TVB-3166**. Include a vehicle control (medium with DMSO at the same final concentration as the highest **TVB-3166** dose).
 - Incubate the plate for the desired treatment duration (e.g., 72 hours).[\[9\]](#)
- Assessment of Cell Viability:
 - After the incubation period, assess cell viability using a suitable method, such as a CCK-8 assay.[\[9\]](#)
 - Add the viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Normalize the readings to the vehicle control to determine the percentage of cell viability.
 - Plot the cell viability against the log of the **TVB-3166** concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

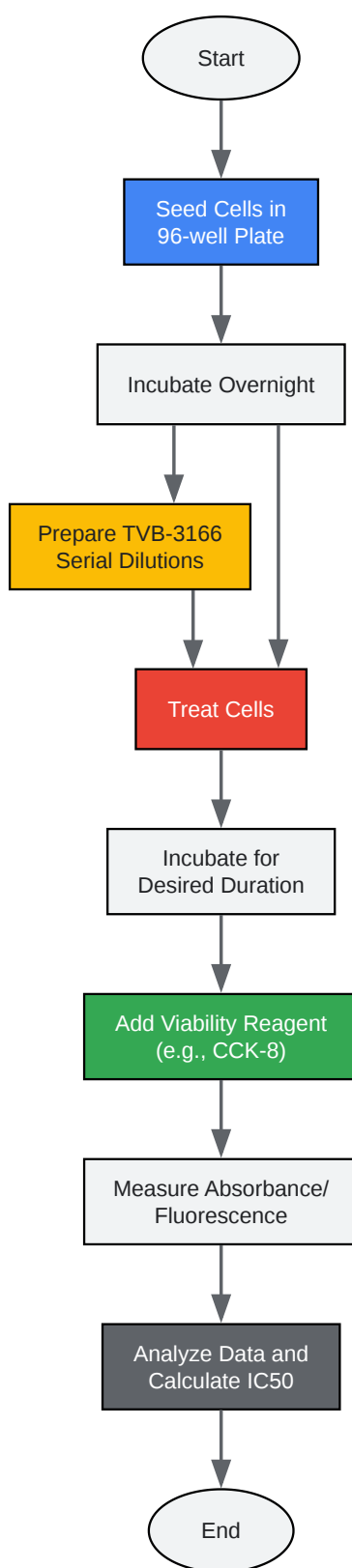
Signaling Pathways Affected by TVB-3166



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Caption: FASN Inhibition by **TVB-3166** and its Downstream Effects.

Experimental Workflow: Cell Viability Assay



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Caption: Workflow for a Cell Viability Assay with **TVB-3166**.

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